molecular formula C29H24N2O5 B11960160 Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 522592-20-7

Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

Cat. No.: B11960160
CAS No.: 522592-20-7
M. Wt: 480.5 g/mol
InChI Key: CEUOTRMFRAGKLQ-UHFFFAOYSA-N
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Description

Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound with a unique structure that combines a pyrrolo[1,2-a][1,10]phenanthroline core with a 4-methylbenzoyl group and diethyl ester functionalities

Preparation Methods

The synthesis of diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a][1,10]phenanthroline Core: This step involves the cyclization of 1,10-phenanthroline with suitable reagents to form the pyrrolo[1,2-a][1,10]phenanthroline core.

    Introduction of the 4-Methylbenzoyl Group: The core structure is then reacted with 4-methylbenzoyl chloride in the presence of a base to introduce the 4-methylbenzoyl group.

    Esterification: Finally, the compound is esterified with diethyl oxalate to form the diethyl ester functionalities.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing potential therapeutic agents.

    Medicine: Its antimicrobial properties are being explored for the development of new antibiotics.

    Industry: The compound’s luminescent properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with molecular targets such as DNA and metal ions. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting DNA function and leading to potential antimicrobial effects. Additionally, its ability to chelate metal ions makes it useful in forming stable metal complexes with various applications.

Comparison with Similar Compounds

Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can be compared with other similar compounds, such as:

  • Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
  • Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
  • Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

These compounds share a similar core structure but differ in the substituents on the benzoyl group. The unique properties of this compound, such as its specific interactions with DNA and metal ions, make it distinct from its analogs.

Properties

CAS No.

522592-20-7

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C29H24N2O5/c1-4-35-28(33)22-21-15-14-19-13-12-18-7-6-16-30-24(18)25(19)31(21)26(23(22)29(34)36-5-2)27(32)20-10-8-17(3)9-11-20/h6-16H,4-5H2,1-3H3

InChI Key

CEUOTRMFRAGKLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)C)C5=C(C=CC=N5)C=C3

Origin of Product

United States

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